Xanthinin

Description

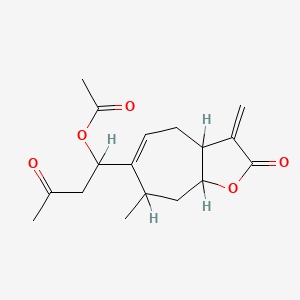

[1-[(3aR,7S,8aS)-7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl]-3-oxobutyl] acetate has been reported in Xanthium spinosum with data available.

Properties

CAS No. |

580-49-4 |

|---|---|

Molecular Formula |

C17H22O5 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

[1-[(3aR,7S,8aS)-7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl]-3-oxobutyl] acetate |

InChI |

InChI=1S/C17H22O5/c1-9-7-15-14(11(3)17(20)22-15)6-5-13(9)16(8-10(2)18)21-12(4)19/h5,9,14-16H,3,6-8H2,1-2,4H3/t9-,14+,15-,16?/m0/s1 |

InChI Key |

DPSCQKGSAHTWSP-LPVYDGHXSA-N |

Canonical SMILES |

CC1CC2C(CC=C1C(CC(=O)C)OC(=O)C)C(=C)C(=O)O2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

xanthumin xanthumin, (3aR-(3aalpha,6(R*),7beta,8aalpha))-isome |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Xanthine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical discovery and initial isolation of xanthine. It focuses on the seminal work of Dr. Alexander Marcet in 1817, who first identified this purine base from a urinary calculus. This document details the experimental protocols of the early 19th century, presenting them in a modern, understandable format. It includes a quantitative summary of the known properties of xanthine at the time, diagrams of the experimental workflow and logical relationships, and a discussion of the scientific context that enabled this discovery. This guide serves as a valuable resource for researchers in purine metabolism, the history of pharmacology, and drug development, offering insights into the foundational experiments that paved the way for our current understanding of xanthine's physiological and pathological roles.

Introduction: The Dawn of Organic Chemistry and the Study of Urinary Calculi

The early 19th century marked a pivotal period in the history of chemistry. The foundational principles of modern chemistry, laid by Antoine Lavoisier, were beginning to be applied to the complex substances found in living organisms. One of the most pressing medical challenges of the time was the formation of urinary calculi, or stones, a painful and often life-threatening condition. The chemical analysis of these stones offered a tangible way to apply the new science to medicine. Pioneers like Carl Wilhelm Scheele, who had identified uric acid in 1776, and William Hyde Wollaston, who described cystine, had already demonstrated that these concretions were not uniform but composed of distinct chemical substances.[1][2] It was in this environment of burgeoning biochemical inquiry that the Swiss physician Dr. Alexander Marcet, practicing in London, made his significant contribution.[3][4]

The Discovery of a New Substance: "Xanthic Oxide"

In 1817, while systematically analyzing a collection of urinary calculi, Dr. Marcet encountered a particularly rare specimen that did not conform to the properties of any known type, such as those composed of uric acid, calcium oxalate, or phosphates.[1] In his seminal work, "An Essay on the Chemical History and Medical Treatment of Calculous Disorders," Marcet detailed his investigation of this novel substance.[3][5] He named it "xanthic oxide," derived from the Greek word "xanthos" for yellow, due to its characteristic reaction with nitric acid, which produced a vibrant yellow residue upon evaporation.

Experimental Protocols: The Isolation of Xanthic Oxide

The following is a reconstruction of the experimental protocol used by Dr. Alexander Marcet for the isolation and characterization of xanthic oxide, based on his 1817 publication. The methods reflect the analytical techniques available in the early 19th century, which relied on qualitative reactions, solubility tests, and blowpipe analysis.

Materials and Equipment

-

Starting Material: A small, fawn-colored urinary calculus.

-

Reagents:

-

Distilled water

-

Potash (Potassium Carbonate, K₂CO₃) solution

-

Muriatic acid (Hydrochloric acid, HCl)

-

Nitric acid (HNO₃)

-

Caustic potash (Potassium hydroxide, KOH) solution

-

-

Apparatus:

-

Blowpipe

-

Alcohol lamp

-

Porcelain or platinum spoon

-

Glass vessels (beakers, flasks)

-

Filtering apparatus (likely linen or paper)

-

Evaporating dish

-

Initial Characterization of the Calculus

-

Physical Examination: The calculus was noted for its pale brown or "fawn" color, its smooth surface, and its layered internal structure.

-

Blowpipe Analysis: A small fragment of the calculus was heated on a support (likely charcoal or a platinum spoon) with a blowpipe flame.

-

Observation: The substance swelled and emitted a "peculiar animal smell," charring but not melting. It left a small amount of white ash. This behavior distinguished it from uric acid, which would have produced a different odor and sublimate.

-

Isolation of Xanthic Oxide

The core of Marcet's method was a series of dissolution and precipitation steps to separate the new substance from potential impurities.

-

Alkaline Digestion: A portion of the powdered calculus was boiled in a solution of potash (potassium carbonate).

-

Observation: The greater part of the calculus dissolved in the alkaline solution.

-

-

Acidic Precipitation: The alkaline solution was filtered to remove any insoluble matter. Muriatic acid (hydrochloric acid) was then added to the filtrate until the solution was neutralized and then slightly acidified.

-

Observation: A white, flocculent precipitate formed. This precipitate was the isolated "xanthic oxide."

-

-

Washing and Drying: The precipitate was collected by filtration and washed with distilled water to remove any remaining salts. It was then dried.

Characterization of the Isolated "Xanthic Oxide"

Marcet performed a series of chemical tests on the purified white powder to further elucidate its properties.

-

Reaction with Nitric Acid: A small amount of the powder was placed in a watch glass or evaporating dish, and a few drops of nitric acid were added. The mixture was gently heated until the liquid evaporated.

-

Observation: A bright, lemon-yellow residue remained. This was the key reaction that gave the substance its name. Marcet noted that this yellow residue was "the most striking and characteristic" property of xanthic oxide.

-

-

Solubility Tests: The solubility of the purified powder was tested in various solvents.

-

Water: Sparingly soluble in cold water, but more soluble in hot water.

-

Acids: Insoluble in muriatic acid and oxalic acid. Readily soluble in nitric acid.

-

Alkalis: Readily soluble in solutions of caustic potash and carbonate of potash.

-

Quantitative Data

Quantitative analysis in the early 19th century was still in its infancy. Marcet's work was primarily qualitative. However, later research by chemists such as Liebig and Wöhler provided more precise data on the properties of xanthine. The following table summarizes some of these early quantitative findings.

| Property | Value | Source (Period) |

| Elemental Composition | C₅H₄N₄O₂ | Liebig & Wöhler (c. 1838) |

| Solubility in Water | 1 part in 14,500 parts cold water | 19th Century Texts |

| 1 part in 1,400 parts boiling water | 19th Century Texts | |

| Solubility in Acids | Soluble in nitric acid; sparingly in others | Marcet (1817) |

| Solubility in Alkalis | Soluble in potassium hydroxide solutions | Marcet (1817) |

Diagrams and Workflows

Experimental Workflow for Xanthine Isolation (Marcet, 1817)

Caption: Marcet's workflow for isolating xanthic oxide.

Logical Relationship of Xanthine to Other Known Calculi (c. 1817)

Caption: Context of Marcet's discovery of xanthine.

Historical Context and Subsequent Developments

Marcet's discovery of xanthine was a direct result of the application of systematic chemical analysis to a medical problem. His work, along with that of his contemporaries, helped to establish the field of clinical chemistry. The distinction of xanthine from the more common uric acid was a crucial step in understanding the diversity of metabolic pathways.

Later, in the 1830s, the renowned chemists Justus von Liebig and Friedrich Wöhler turned their attention to uric acid and its derivatives. Their more sophisticated analytical methods established the correct elemental formula for xanthine and clarified its chemical relationship to uric acid and other purine compounds. This work laid the groundwork for understanding the metabolic pathways involving these molecules.

Conclusion

The isolation of xanthine by Alexander Marcet in 1817 stands as a landmark achievement in the early history of biochemistry. His meticulous, albeit qualitative, experimental approach, using the tools and knowledge of his time, successfully identified a new biological molecule. This discovery not only expanded the known composition of urinary calculi but also opened a new chapter in the study of purine metabolism. For modern researchers, Marcet's work serves as a powerful reminder of the value of careful observation and systematic investigation in scientific discovery. The foundational knowledge of xanthine's properties, first elucidated nearly two centuries ago, continues to be relevant in the development of therapies for a range of disorders, from gout to certain types of cancer.

References

- 1. Hypoxanthine and xanthine concentrations determined by high performance liquid chromatography in biological fluids from patients with xanthinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acids, Alkalis and Salts, by G. H. J. Adlam [gutenberg.org]

- 3. Justus von Liebig and Friedrich Wöhler | Science History Institute [sciencehistory.org]

- 4. Fluorometric determination of xanthine and hypoxanthine in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liebig's alkaloid analyses: the uncertain route from content to molecular formulae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Xanthine Metabolism and Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pathways of xanthine metabolism and degradation. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the biochemical reactions, enzymatic kinetics, and relevant experimental methodologies.

Core Concepts in Xanthine Metabolism

Xanthine is a purine base that occupies a central position in the degradation pathway of purine nucleotides.[1] The metabolism of xanthine is a critical process for the elimination of purines from the body, culminating in the production of uric acid.[2] Dysregulation of this pathway is implicated in several pathological conditions, most notably gout.[2]

The primary enzyme responsible for the final two steps of purine catabolism is xanthine oxidoreductase (XOR).[2] This enzyme exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[3] The dehydrogenase form primarily utilizes NAD+ as an electron acceptor, while the oxidase form uses molecular oxygen, leading to the production of reactive oxygen species (ROS) such as superoxide and hydrogen peroxide.[3]

The Purine Degradation Pathway

The degradation of purine nucleotides to uric acid involves a series of enzymatic steps:

-

Dephosphorylation: Purine mononucleotides (AMP, GMP, IMP) are converted to their corresponding nucleosides (adenosine, guanosine, inosine) by nucleotidases.

-

Deamination and Glycosidic Bond Cleavage:

-

Conversion to Xanthine:

-

Formation of Uric Acid: Xanthine is further oxidized by xanthine oxidoreductase to uric acid.[1]

The Purine Salvage Pathway

To conserve energy, purine bases can be recycled back into the nucleotide pool through the purine salvage pathway. This pathway is crucial for cellular homeostasis and is particularly important in tissues with high energy demands. The key enzymes in this pathway are:

-

Hypoxanthine-guanine phosphoribosyltransferase (HPRT): This enzyme salvages hypoxanthine and guanine by converting them back to IMP and GMP, respectively, using phosphoribosyl pyrophosphate (PRPP) as a co-substrate.[6][7]

-

Adenine phosphoribosyltransferase (APRT): This enzyme salvages adenine by converting it to AMP.[8]

Regulation of the salvage pathway is critical. For instance, the key enzyme HPRT is subject to feedback inhibition.[6] Deficiencies in HPRT lead to Lesch-Nyhan syndrome, a severe neurological disorder characterized by hyperuricemia due to the overproduction of purines.[6]

Quantitative Data

The following tables summarize the kinetic parameters for the key enzymes involved in xanthine metabolism. These values are essential for understanding the efficiency and substrate specificity of these enzymes and are critical for the development of enzyme inhibitors.

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism/Tissue | Reference(s) |

| Xanthine Oxidase | Hypoxanthine | 1.86 - 3.68 | 1.69 - 1.84 | Bovine Milk | [9][10] |

| Xanthine | 3.38 - 5.95 | 1.96 - 2.07 | Bovine Milk | [9][10] | |

| Guanine Deaminase | Guanine | 0.286 - 12 | 1.36 - 36 (s⁻¹) | Bovine Brain, Human | [5][11] |

| Purine Nucleoside Phosphorylase | Inosine | - | - | Calf Spleen | [12] |

| Guanosine | - | 22, 1.3 (s⁻¹) | Calf Spleen | [2] |

Note: Vmax values can be expressed in different units (e.g., µmol/min/mg, s⁻¹), and direct comparison may require conversion based on enzyme concentration and molecular weight. The data presented here are compiled from various sources and experimental conditions, which can influence the absolute values.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study xanthine metabolism.

Spectrophotometric Assay for Xanthine Oxidase Activity

This protocol is based on the principle that the oxidation of xanthine to uric acid by xanthine oxidase leads to an increase in absorbance at 293 nm.

Materials:

-

0.1 M Tris-HCl buffer, pH 7.5

-

10 mM Xanthine solution (dissolved in 0.025 M NaOH)

-

Enzyme solution (Xanthine Oxidase) diluted in 50 mM Tris-HCl buffer, pH 7.5

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare the reaction mixture in a 1 cm path length cuvette by adding:

-

2.24 mL of 0.1 M Tris-HCl buffer, pH 7.5

-

0.08 mL of 10 mM Xanthine solution

-

-

Equilibrate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 0.1 mL of the diluted enzyme solution and mix by gentle inversion.

-

Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 293 nm for 3-4 minutes.

-

Calculate the rate of reaction (ΔOD/min) from the initial linear portion of the curve.

-

A blank reaction should be run simultaneously by adding 0.1 mL of the enzyme diluent instead of the enzyme solution.

-

The activity of the enzyme can be calculated using the molar extinction coefficient of uric acid (12.5 mM⁻¹cm⁻¹ at 293 nm).

HPLC Method for Quantification of Purine Metabolites

This protocol provides a general framework for the separation and quantification of uric acid, xanthine, and hypoxanthine in biological samples using High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14][15]

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: 20 mM Potassium phosphate buffer, pH 7.25[14]

-

Mobile Phase B: Acetonitrile

-

Standards for uric acid, xanthine, and hypoxanthine

-

Perchloric acid for sample deproteinization

-

Potassium carbonate for neutralization

Sample Preparation:

-

For serum or plasma samples, deproteinize by adding perchloric acid to a final concentration of 0.4 M.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube.

-

Neutralize the supernatant by adding a small volume of 3.5 M K₂CO₃.

-

Centrifuge again to remove the potassium perchlorate precipitate.

-

Filter the final supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: Isocratic elution with 20 mM Potassium phosphate buffer, pH 7.25.[14] A gradient elution with an organic modifier like acetonitrile can also be used for better separation.[16]

-

Flow Rate: 0.40 mL/min[14]

-

Detection Wavelength: 235 nm for simultaneous detection of creatinine, hypoxanthine, and uric acid.[14] Alternatively, specific wavelengths for each compound can be used (e.g., 284 nm for uric acid, 267 nm for xanthine, and 250 nm for hypoxanthine).[15]

-

Injection Volume: 20 µL

Quantification:

-

Generate a standard curve for each analyte by injecting known concentrations of the standards.

-

Quantify the concentration of each purine metabolite in the samples by comparing their peak areas to the standard curve.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and logical relationships in xanthine metabolism.

Caption: The core pathways of purine degradation and salvage.

Caption: The pathophysiology of gout and the action of xanthine oxidase inhibitors.

Experimental Workflows

Caption: A typical workflow for determining enzyme kinetic parameters (Km and Vmax).

Caption: A general workflow for an enzyme inhibition assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Purine nucleoside phosphorylase. Kinetic mechanism of the enzyme from calf spleen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substrate inhibition of xanthine oxidase and its influence on superoxide radical production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purine nucleoside phosphorylase - Wikipedia [en.wikipedia.org]

- 5. mac-mod.com [mac-mod.com]

- 6. Hypoxanthine-guanine phosphoribosyl transferase regulates early developmental programming of dopamine neurons: implications for Lesch-Nyhan disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Reexamining Michaelis-Menten enzyme kinetics for xanthine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Real-Time Monitoring of Human Guanine Deaminase Activity by an Emissive Guanine Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Purine nucleoside phosphorylase. Inosine hydrolysis, tight binding of the hypoxanthine intermediate, and third-the-sites reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantification of uric acid, xanthine and hypoxanthine in human serum by HPLC for pharmacodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary Uric Acid, Hypoxanthine, and Creatinine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantification of allantoin, uric acid, xanthine and hypoxanthine in ovine urine by high-performance liquid chromatography and photodiode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mtc-usa.com [mtc-usa.com]

The Pharmacological Profile of Xanthine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine derivatives, a class of purine alkaloids, have long been a cornerstone in pharmacology, with prominent members such as caffeine, theophylline, and theobromine being widely consumed in daily life and utilized in medicine.[1] Their diverse pharmacological effects, ranging from mild central nervous system stimulation to bronchodilation, stem from their intricate interactions with key cellular signaling pathways. This technical guide provides an in-depth exploration of the pharmacological profile of xanthine derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their characterization.

Core Mechanisms of Action

The pharmacological effects of xanthine derivatives are primarily attributed to two core mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.[1][2]

Adenosine Receptor Antagonism

Xanthine derivatives bear a structural resemblance to adenosine, an endogenous nucleoside that modulates a wide array of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. By competitively binding to these receptors without activating them, xanthines block the effects of adenosine. This antagonism is responsible for the stimulant effects of caffeine, as adenosine promotes sleep and sedation.[1][3] The affinity of various xanthine derivatives for adenosine receptor subtypes varies significantly, influencing their specific pharmacological profiles.

Phosphodiesterase (PDE) Inhibition

Xanthine derivatives are non-selective inhibitors of phosphodiesterases, a superfamily of enzymes that catalyze the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] By inhibiting PDEs, xanthines increase the intracellular concentrations of these second messengers. The accumulation of cAMP, in particular, leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in effects such as smooth muscle relaxation (bronchodilation) and reduced inflammation.[4] The potency of xanthine derivatives against different PDE isoenzymes is a key determinant of their therapeutic applications.

Signaling Pathways

The interplay between adenosine receptor antagonism and PDE inhibition governs the cellular responses to xanthine derivatives. The following diagrams illustrate these key signaling pathways.

Quantitative Pharmacological Data

The affinity of xanthine derivatives for adenosine receptors (expressed as Ki values) and their potency in inhibiting PDE enzymes (expressed as IC50 values) are critical parameters for understanding their pharmacological profiles.

Adenosine Receptor Binding Affinities (Ki, nM)

| Compound | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A2B Receptor (Ki, nM) | A3 Receptor (Ki, nM) |

| Caffeine | 29,000 - 50,000 | 13,000 - 40,000[3] | >100,000 | >100,000 |

| Theophylline | 12,000 | 25,000 | >100,000 | >100,000 |

| 1,3-Dipropylxanthine | 50 | 700 | 2,800 | >10,000 |

| 8-Phenyltheophylline | 10 | 7,000 | >100,000 | >100,000 |

| Enprofylline | >100,000 | >100,000 | 4,730[5] | >100,000 |

| 1,3-Dipropyl-8-(2-amino-4-chlorophenyl)xanthine | 0.022 | - | - | - |

Note: Ki values can vary depending on the species and experimental conditions. Data presented is a representative range from available literature.

Phosphodiesterase Inhibition (IC50, µM)

| Compound | PDE1 | PDE2 | PDE3 | PDE4 | PDE5 |

| Theophylline | 150 | 100 | 35 | 100 | 30 |

| Caffeine | 400 | 200 | 150 | 400 | 100 |

| 3-Isobutyl-1-methylxanthine (IBMX) | 13 | 32 | 49 | 18 | 7 |

| Pentoxifylline | >100 | 20[6] | >100 | >100 | >100 |

| Propentofylline | - | 20[6] | - | - | - |

Note: IC50 values are highly dependent on the specific PDE isoform and assay conditions.

Structure-Activity Relationships (SAR)

The pharmacological activity of xanthine derivatives is exquisitely sensitive to substitutions on the xanthine scaffold.

-

N1 and N3 Positions: Alkyl substitutions at the N1 and N3 positions generally enhance potency at adenosine receptors. For example, replacing the methyl groups of theophylline with propyl groups (1,3-dipropylxanthine) significantly increases affinity for A1 and A2A receptors.[7]

-

N7 Position: Substitution at the N7 position often reduces adenosine receptor affinity but can be manipulated to alter pharmacokinetic properties.[8]

-

C8 Position: The C8 position is a critical determinant of both potency and selectivity. Large, lipophilic substituents, particularly aromatic rings, at the C8 position can dramatically increase affinity and selectivity for A1 and A2A receptors.[7][8] For instance, the addition of a phenyl group to theophylline (8-phenyltheophylline) results in a potent and selective A1 antagonist.[8]

Experimental Protocols

Adenosine Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of xanthine derivatives for adenosine receptors.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the adenosine receptor subtype of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes, which are then resuspended in the assay buffer.[9]

-

Incubation: In a multi-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]DPCPX for A1 receptors, [3H]CGS21680 for A2A receptors), and varying concentrations of the test xanthine derivative. Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of a known non-radioactive antagonist.

-

Filtration: After incubation to reach equilibrium, rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[4][9]

-

Quantification: Wash the filters to remove any unbound radioligand and measure the radioactivity retained on the filters using a liquid scintillation counter.[9]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Phosphodiesterase (PDE) Activity Assay

This protocol describes a common method for measuring the inhibitory activity of xanthine derivatives against PDE enzymes.

Methodology:

-

Enzyme and Substrate Preparation: Prepare a solution of the purified PDE isoenzyme of interest and a solution of the cyclic nucleotide substrate (cAMP or cGMP), which is often radiolabeled (e.g., [3H]cAMP).[10]

-

Incubation: In a reaction tube, combine the PDE enzyme, the substrate, and varying concentrations of the test xanthine derivative in an appropriate assay buffer.[10]

-

Reaction Termination: After a defined incubation period at a specific temperature (e.g., 30°C), terminate the enzymatic reaction, typically by boiling the samples.[10]

-

Product Separation: The product of the PDE reaction (e.g., 5'-AMP) is separated from the unreacted substrate. This can be achieved using various techniques, including anion-exchange chromatography where the negatively charged 5'-AMP binds to the resin while the uncharged adenosine (after treatment with a nucleotidase) does not.[10][11]

-

Quantification: The amount of product formed is quantified, often by measuring the radioactivity in the eluted fractions.

-

Data Analysis: The inhibitory activity of the xanthine derivative is determined by calculating the IC50 value, which is the concentration of the compound that reduces the PDE activity by 50%.

Conclusion

Xanthine derivatives represent a versatile class of compounds with a rich pharmacological profile. Their dual action as adenosine receptor antagonists and phosphodiesterase inhibitors provides a broad spectrum of therapeutic possibilities, from respiratory diseases to central nervous system disorders. A thorough understanding of their structure-activity relationships and the application of robust experimental methodologies are crucial for the continued development of novel and more selective xanthine-based therapeutics. This guide provides a foundational framework for researchers and drug development professionals to navigate the complex pharmacology of this important class of molecules.

References

- 1. Structure–Activity Relationships at Human and Rat A2B Adenosine Receptors of Xanthine Derivatives Substituted at the 1-, 3-, 7-, and 8-Positions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. The role of adenosine receptors in the central action of caffeine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Xanthine derivatives as antagonists at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Xanthine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine and its derivatives, a class of purine alkaloids, are ubiquitously found in common beverages like coffee, tea, and cocoa. The primary methylxanthines—caffeine, theophylline, and theobromine—are consumed globally for their stimulant and therapeutic properties.[1][2][3] Theophylline, for instance, has been a cornerstone in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[4][5][6] Aminophylline, the ethylenediamine salt of theophylline, is also utilized for these conditions, releasing theophylline in the body.[7][8] This guide provides a comprehensive examination of the multifaceted molecular mechanisms through which xanthine compounds exert their physiological and pharmacological effects.

Core Mechanisms of Action

The physiological effects of xanthine compounds are primarily attributed to two core mechanisms: antagonism of adenosine receptors and non-selective inhibition of phosphodiesterase enzymes.[3][9][10][11] At higher, often non-physiological concentrations, other mechanisms may come into play, including the mobilization of intracellular calcium via ryanodine receptors and antagonism of GABA-A receptors.[1][12]

Adenosine Receptor Antagonism

At physiological concentrations, the most significant mechanism of action for xanthines like caffeine and theophylline is the blockade of adenosine receptors.[10][13] Adenosine is an endogenous nucleoside that modulates a wide array of physiological processes, including neurotransmission, cardiac function, and inflammation, by activating four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3.[9][14]

Xanthines, possessing a structure similar to adenosine, act as competitive antagonists at these receptors, thereby inhibiting the downstream signaling cascades initiated by adenosine.[1]

-

A1 and A3 Receptor Antagonism : Activation of A1 and A3 receptors typically leads to the inhibition of adenylyl cyclase, decreasing intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking these receptors, xanthines prevent this inhibition, leading to a relative increase in cAMP. In the central nervous system (CNS), antagonism of A1 receptors is largely responsible for the stimulant effects of caffeine, such as increased alertness and wakefulness, by preventing adenosine-mediated suppression of neuronal activity.[15][16]

-

A2A and A2B Receptor Antagonism : Conversely, activation of A2A and A2B receptors stimulates adenylyl cyclase, increasing cAMP levels. The antagonism of these receptors by xanthines has more complex and tissue-specific effects. For instance, blocking A2B receptors in the airways contributes to the bronchodilatory effects of theophylline by preventing adenosine-mediated bronchoconstriction.[4][7]

The affinity of different xanthine derivatives for the various adenosine receptor subtypes can vary, leading to a spectrum of pharmacological profiles.[14][17]

Figure 1: Xanthine antagonism of adenosine receptors.

Phosphodiesterase (PDE) Inhibition

Xanthines are non-selective inhibitors of phosphodiesterases (PDEs), a family of enzymes that degrade cyclic nucleotides like cAMP and cyclic guanosine monophosphate (cGMP).[11][18] By inhibiting PDEs, xanthines lead to an accumulation of intracellular cAMP and cGMP.[12][19]

-

Increased cAMP : Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. In bronchial smooth muscle cells, this leads to relaxation and bronchodilation, a key therapeutic effect of theophylline in asthma.[4][6] In adipose tissue, increased cAMP promotes lipolysis.[12]

-

Increased cGMP : Inhibition of cGMP-specific PDEs can also contribute to smooth muscle relaxation.[20]

While PDE inhibition is a well-established mechanism for xanthines, it generally requires higher concentrations than those needed for adenosine receptor antagonism.[1][13] However, this mechanism is crucial for the bronchodilator and anti-inflammatory effects observed with therapeutic doses of theophylline.[6][21] Theophylline competitively inhibits PDE3 and PDE4, contributing to its respiratory benefits.[4]

Figure 2: Xanthine-mediated inhibition of phosphodiesterase.

Other Mechanisms of Action

At supra-therapeutic concentrations, xanthines can exert effects through several other molecular targets.

-

Ryanodine Receptor (RyR) Sensitization : Xanthines, particularly caffeine, can sensitize ryanodine receptors in the sarcoplasmic and endoplasmic reticulum, leading to an increased release of calcium into the cytoplasm.[22][23][24] This mechanism is fundamental to caffeine's effect on skeletal muscle contraction in experimental settings but is less likely to be significant at typical dietary consumption levels.[12][25][26]

-

GABA-A Receptor Antagonism : At high concentrations, caffeine can act as a non-competitive antagonist of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.[1] This action would contribute to CNS stimulation, but like RyR sensitization, it occurs at concentrations not typically achieved through normal consumption.[27]

-

Histone Deacetylase (HDAC) Activation : Some studies suggest that theophylline may exert anti-inflammatory effects by activating histone deacetylase 2 (HDAC2).[5][21] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of inflammatory gene transcription.[28][29][30] This mechanism may contribute to theophylline's efficacy in steroid-resistant asthma.[21]

Quantitative Pharmacological Data

The following tables summarize the binding affinities and inhibitory concentrations of common xanthine compounds for their primary molecular targets.

Table 1: Binding Affinities (Ki, µM) of Xanthine Compounds for Adenosine Receptor Subtypes

| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |

|---|---|---|---|---|

| Caffeine | 12-40 | 25-50 | >100 | >100 |

| Theophylline | 10-25 | 20-40 | 15-30 | >100 |

| Theobromine | 60-100 | >100 | >100 | >100 |

| Paraxanthine | 15-30 | 20-50 | >100 | >100 |

Data compiled from multiple sources. Values can vary based on species and experimental conditions.[14]

Table 2: Inhibitory Potency (IC50, µM) of Xanthine Compounds against Phosphodiesterase (PDE) Isoenzymes

| Compound | PDE1 | PDE2 | PDE3 | PDE4 | PDE5 |

|---|---|---|---|---|---|

| Caffeine | 100-500 | 100-500 | 100-500 | 100-500 | 50-200 |

| Theophylline | 100-1000 | 100-1000 | 100-300 | 100-400 | 100-300 |

| Theobromine | >1000 | >1000 | >1000 | >1000 | >1000 |

| IBMX* | 10-50 | 10-50 | 10-50 | 10-50 | 5-20 |

*3-isobutyl-1-methylxanthine (IBMX) is a potent, non-selective PDE inhibitor often used as a reference compound. Data compiled from multiple sources. Values represent a general range and can vary significantly based on experimental setup.[31][32]

Experimental Protocols

Key Experiment: Radioligand Competitive Binding Assay for Adenosine A1 Receptor Affinity

This protocol outlines a standard method to determine the binding affinity (Ki) of a xanthine compound for the adenosine A1 receptor.

Objective: To quantify the affinity of a test xanthine compound for the A1 adenosine receptor by measuring its ability to compete with a known high-affinity radioligand.

Materials:

-

Biological Source: Membranes prepared from a tissue rich in A1 receptors (e.g., rat or bovine cerebral cortex) or a cell line stably expressing the human A1 receptor.

-

Radioligand: A high-affinity A1 receptor antagonist, e.g., [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine).

-

Test Compound: The xanthine derivative to be tested (e.g., theophylline), prepared in a series of dilutions.

-

Non-specific Binding Control: A high concentration of a non-radioactive A1 antagonist (e.g., 10 µM DPCPX or 1 mM theophylline) to determine non-specific binding.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Filtration System: A cell harvester and glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: For quantifying radioactivity.

Methodology:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous adenosine. Resuspend the final membrane pellet in assay buffer to a specific protein concentration (e.g., 1 mg/mL).

-

Assay Setup: In a series of tubes or a 96-well plate, combine:

-

A fixed volume of the membrane preparation.

-

A fixed concentration of the radioligand ([³H]DPCPX), typically near its Kd value.

-

Increasing concentrations of the test xanthine compound.

-

For total binding tubes: Add buffer instead of the test compound.

-

For non-specific binding tubes: Add the high concentration of the non-radioactive antagonist.

-

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 3: Workflow for a radioligand competitive binding assay.

Conclusion

The mechanism of action of xanthine compounds is complex and multifaceted, primarily driven by the antagonism of adenosine receptors and the non-selective inhibition of phosphodiesterases.[3][10][11] The stimulant properties are largely due to the blockade of A1 and A2A adenosine receptors in the CNS, while the bronchodilatory and anti-inflammatory effects, crucial for their therapeutic use in respiratory diseases, involve a combination of adenosine receptor antagonism and PDE inhibition.[4][5][12] Other mechanisms, such as modulation of intracellular calcium and HDAC activity, may also contribute to their broad pharmacological profile, particularly at higher concentrations or in specific pathological contexts.[21][22] A thorough understanding of these distinct yet interconnected pathways is essential for the rational design and development of novel xanthine-based therapeutics with improved selectivity and efficacy.

References

- 1. Caffeine - Wikipedia [en.wikipedia.org]

- 2. Theobromine - Wikipedia [en.wikipedia.org]

- 3. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of Theophylline? [synapse.patsnap.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Aminophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. The relevance of theobromine for the beneficial effects of cocoa consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Xanthine - Wikipedia [en.wikipedia.org]

- 12. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Caffeine and the central nervous system: mechanisms of action, biochemical, metabolic and psychostimulant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. What is the mechanism of Caffeine? [synapse.patsnap.com]

- 17. go.drugbank.com [go.drugbank.com]

- 18. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. What is the mechanism of Aminophylline? [synapse.patsnap.com]

- 20. Inhibition of cyclic GMP phosphodiesterase by xanthine derivatives relaxes guinea-pig trachealis smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. atsjournals.org [atsjournals.org]

- 22. Methylxanthines and ryanodine receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Structure-activity relationship of xanthines and skeletal muscle ryanodine receptor/Ca2+ release channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. karger.com [karger.com]

- 25. Targeting ryanodine receptors with allopurinol and xanthine derivatives for the treatment of cardiac and musculoskeletal weakness disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pnas.org [pnas.org]

- 27. Chronic caffeine or theophylline exposure reduces gamma-aminobutyric acid/benzodiazepine receptor site interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Histone deacetylase - Wikipedia [en.wikipedia.org]

- 29. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 30. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Xanthines and Phosphodiesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

The Neuropharmacological Profile of Xanthines: A Technical Guide to their Effects on the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanisms by which xanthine derivatives, a class of alkaloids that includes caffeine, theophylline, and paraxanthine, exert their effects on the central nervous system (CNS). This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the core signaling pathways involved, offering a comprehensive resource for researchers in neuropharmacology and drug development.

Core Mechanisms of Action

Xanthines primarily exert their stimulant effects through the antagonism of adenosine receptors, particularly the A1 and A2A subtypes, which are widely distributed throughout the brain.[1][2] At physiological concentrations achieved through typical consumption, this is considered the main mechanism of action.[2] At higher, often non-physiological concentrations, other mechanisms may come into play, including the inhibition of phosphodiesterases (PDEs) and the modulation of GABA-A receptors.[2][3]

Adenosine Receptor Antagonism

Adenosine is a ubiquitous neuromodulator in the CNS that generally exerts inhibitory effects on neuronal activity and neurotransmitter release. By blocking A1 and A2A receptors, xanthines effectively disinhibit these processes, leading to increased neuronal firing and the release of various neurotransmitters, including dopamine, norepinephrine, serotonin, and glutamate.[3] This antagonism is competitive, with different xanthine derivatives exhibiting varying affinities for the A1 and A2A receptor subtypes.[4]

Phosphodiesterase Inhibition

Xanthines are non-selective inhibitors of phosphodiesterases, enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][5] Inhibition of PDEs leads to an accumulation of these second messengers, which can influence a wide range of cellular processes. However, the concentrations of xanthines required for significant PDE inhibition are generally higher than those achieved through normal dietary intake.[2]

Modulation of GABA-A Receptors

Some xanthines, notably theophylline, have been shown to interact with GABA-A receptors, the primary inhibitory neurotransmitter receptors in the CNS. Theophylline can act as a competitive antagonist at the benzodiazepine binding site of the GABA-A receptor, which may contribute to its convulsant effects at high doses.[6][7]

Quantitative Data on Xanthine-Receptor Interactions

The following tables summarize the binding affinities (Ki) of common xanthines for adenosine A1 and A2A receptors and the half-maximal inhibitory concentrations (IC50) for phosphodiesterase inhibition.

Table 1: Binding Affinities (Ki) of Xanthines for Adenosine A1 and A2A Receptors

| Xanthine Derivative | Adenosine A1 Receptor Ki (µM) | Adenosine A2A Receptor Ki (µM) | Species/Tissue | Reference |

| Caffeine | 21 | 32 | Equine Forebrain | [8] |

| Theophylline | ~170 (as xanthine) | ~93 (as xanthine) | Rat/Human | [4] |

| Paraxanthine | 21 | 32 | Equine Forebrain | [9] |

| 1,3-Diethyl-8-phenylxanthine | - | 0.2 | Human Platelets | [4] |

| 1,3-Dipropyl-8-cyclopentylxanthine | 0.00047 | - | Adipocytes | [2] |

Table 2: Half-Maximal Inhibitory Concentration (IC50) of Theophylline for GABA-A Receptor Currents

| Xanthine Derivative | IC50 (µM) | Experimental System | Reference |

| Theophylline | 1841 ± 63 | Recombinant GABA-A Receptor | [6] |

Table 3: Effects of Xanthines on Cerebral Blood Flow (CBF)

| Xanthine | Dose | Change in CBF | Species/Method | Reference |

| Caffeine | 250 mg | ~27% decrease | Human/MRI | [10] |

| Theophylline (Aminophylline) | 6 mg/kg IV | 6% decrease (chronic) | Human/133Xe Clearance | [4][11] |

Signaling Pathways

The antagonism of adenosine receptors by xanthines disrupts the normal signaling cascades initiated by adenosine. The following diagrams illustrate the canonical signaling pathways for the A1 and A2A adenosine receptors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of xanthines on the CNS.

Radioligand Binding Assay for Adenosine Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of xanthine derivatives for adenosine receptors.

-

Membrane Preparation:

-

Culture cells stably expressing the target human adenosine receptor (e.g., A1 or A2A) in a suitable medium.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh buffer and determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add in the following order: assay buffer, a known concentration of a radiolabeled ligand (e.g., [3H]DPCPX for A1 receptors), varying concentrations of the unlabeled xanthine compound, and the membrane preparation.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known non-radioactive ligand) from total binding.

-

Plot the specific binding as a function of the logarithm of the unlabeled xanthine concentration.

-

Determine the IC50 value (the concentration of xanthine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis for Dopamine Release

This protocol allows for the measurement of extracellular dopamine levels in specific brain regions of awake, freely moving animals following xanthine administration.[12][13]

-

Surgical Procedure:

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest (e.g., striatum).

-

Secure the cannula to the skull with dental cement and allow the animal to recover from surgery.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.

-

After a stable baseline of dopamine is established, administer the xanthine compound (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples to monitor changes in dopamine levels.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Quantify the dopamine concentration in each sample by comparing the peak height or area to a standard curve.

-

-

Data Analysis:

-

Express the post-drug dopamine levels as a percentage of the pre-drug baseline levels.

-

Perform statistical analysis to determine the significance of the xanthine-induced changes in dopamine release.

-

Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Modulation

This protocol is used to investigate the effects of theophylline on GABA-A receptor-mediated currents in cultured neurons.[1][6]

-

Cell Culture:

-

Culture primary neurons or a suitable neuronal cell line on glass coverslips.

-

-

Electrophysiological Recording:

-

Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external recording solution.

-

Fabricate patch pipettes from borosilicate glass capillaries and fill with an internal solution.

-

Under visual guidance, approach a neuron with the patch pipette and form a high-resistance (gigaohm) seal with the cell membrane.

-

Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply GABA to the neuron to evoke an inward chloride current through GABA-A receptors.

-

After establishing a stable baseline of GABA-evoked currents, co-apply theophylline with GABA and record the resulting current.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of theophylline.

-

Calculate the percentage of inhibition of the GABA current by theophylline.

-

Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the theophylline concentration to determine the IC50.

-

Conclusion

Xanthines exert a complex array of effects on the central nervous system, primarily through the antagonism of adenosine A1 and A2A receptors. This leads to a cascade of downstream effects, including the modulation of various neurotransmitter systems and alterations in cerebral blood flow and metabolism. A thorough understanding of these mechanisms, supported by quantitative data from well-defined experimental protocols, is essential for the continued development of xanthine-based therapeutics and for elucidating their role in both normal brain function and neurological disorders. This guide provides a foundational resource for researchers to design and interpret experiments aimed at further unraveling the intricate neuropharmacology of this important class of compounds.

References

- 1. docs.axolbio.com [docs.axolbio.com]

- 2. Caffeine and the central nervous system: mechanisms of action, biochemical, metabolic and psychostimulant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Theophylline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Theophylline effect on the cerebral blood flow response to hypoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphodiesterase inhibition and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. axolbio.com [axolbio.com]

- 7. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caffeine Effects on the Central Nervous System and Behavioral Effects Associated with Caffeine Consumption - Caffeine in Food and Dietary Supplements: Examining Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of theophylline on brain tissue oxygenation during normoxia and hypoxia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of chronic theophylline therapy on brain blood flow and function in adult asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Paraxanthine provides greater improvement in cognitive function than caffeine after performing a 10-km run - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Endogenous Production of Xanthine in Mammals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous production of xanthine in mammals, a critical process in purine metabolism with significant implications for health and disease. This document details the core metabolic pathways, enzymatic reactions, and regulatory mechanisms involved in xanthine biosynthesis. Quantitative data on metabolite concentrations and enzyme kinetics are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for the quantification of xanthine and the measurement of related enzyme activities are provided, alongside visualizations of key pathways and workflows to facilitate a deeper understanding of the subject matter.

Introduction to Xanthine and its Metabolic Significance

Xanthine is a purine base found in most mammalian body tissues and fluids.[1] It serves as a crucial intermediate in the degradation pathway of purine nucleotides.[1] The metabolism of purines is essential for numerous cellular processes, including the synthesis of nucleic acids (DNA and RNA), energy currency (ATP and GTP), and signaling molecules. The dysregulation of xanthine metabolism is implicated in several pathological conditions, most notably hyperuricemia and gout, as well as in oxidative stress-related tissue damage. Therefore, a thorough understanding of the endogenous production of xanthine is paramount for the development of therapeutic strategies targeting these disorders.

Metabolic Pathways of Xanthine Production

The endogenous production of xanthine in mammals primarily occurs through the catabolism of purine nucleotides, namely adenosine monophosphate (AMP) and guanosine monophosphate (GMP). Two main pathways converge on the formation of xanthine.

Catabolism of Adenosine Monophosphate (AMP)

The degradation of AMP to xanthine involves a series of enzymatic steps:

-

Deamination of AMP: AMP is first converted to inosine monophosphate (IMP) by the enzyme AMP deaminase.

-

Dephosphorylation of IMP: IMP is then dephosphorylated by 5'-nucleotidase to form inosine.

-

Conversion of Inosine to Hypoxanthine: Inosine is subsequently cleaved by purine nucleoside phosphorylase (PNP) to yield hypoxanthine and ribose-1-phosphate.

-

Oxidation of Hypoxanthine: Finally, hypoxanthine is oxidized to xanthine by the enzyme xanthine oxidoreductase (XOR).[1]

Catabolism of Guanosine Monophosphate (GMP)

The degradation of GMP to xanthine follows a more direct route:

-

Dephosphorylation of GMP: GMP is dephosphorylated by 5'-nucleotidase to form guanosine.

-

Conversion of Guanosine to Guanine: Guanosine is then cleaved by purine nucleoside phosphorylase (PNP) to yield guanine and ribose-1-phosphate.

-

Deamination of Guanine: Guanine is subsequently deaminated by guanine deaminase to form xanthine.[1]

The central enzyme responsible for the final steps of purine degradation is xanthine oxidoreductase (XOR) , which catalyzes the oxidation of both hypoxanthine to xanthine and xanthine to uric acid.[2]

The Key Enzyme: Xanthine Oxidoreductase (XOR)

Xanthine oxidoreductase is a complex molybdenum-containing flavoenzyme that exists in two interconvertible forms in mammals: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[3]

-

Xanthine Dehydrogenase (XDH): This is the primary form of the enzyme in most tissues under normal physiological conditions. XDH utilizes NAD+ as an electron acceptor to oxidize hypoxanthine and xanthine.[3]

-

Xanthine Oxidase (XO): The XO form is generated from XDH through reversible sulfhydryl oxidation or irreversible proteolytic modification. XO uses molecular oxygen as an electron acceptor, leading to the production of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide, in addition to uric acid.[3] This conversion from XDH to XO is implicated in various pathological conditions associated with oxidative stress, such as ischemia-reperfusion injury.

The following diagram illustrates the core pathways of purine degradation leading to the formation of xanthine and uric acid.

Purine degradation pathway to xanthine.

Quantitative Data on Xanthine Production

This section summarizes quantitative data regarding the concentrations of xanthine and related metabolites in various mammalian tissues and fluids, as well as the kinetic parameters of the key enzyme, xanthine oxidoreductase.

Concentrations of Xanthine and Hypoxanthine in Tissues and Fluids

The physiological concentrations of xanthine and its precursor, hypoxanthine, vary across different tissues and biological fluids. These levels can also be influenced by factors such as species, age, and pathological conditions like hypoxia.[4][5][6]

| Species | Tissue/Fluid | Xanthine Concentration (µM) | Hypoxanthine Concentration (µM) | Reference(s) |

| Human | Plasma | 0.65 ± 0.24 | 1.65 ± 0.78 | [7] |

| Human | Plasma | 1.4 ± 0.7 | 2.5 ± 1.0 | [8] |

| Human | Erythrocytes | Not detectable (healthy) | 8.0 ± 6.2 | [1][8] |

| Human | Brain (post-mortem) | ~0.0005 mg/dL | ~0.001 mg/dL | [9] |

| Mouse | Serum | - | - | [9][10] |

| Mouse | Brain (striatum) | ~0.0005 mg/dL | ~0.001 mg/dL | [9][10] |

| Rat | Brain | 11.50 nmol/g tissue | - | [11] |

| Pig | Plasma | - | - | [6] |

| Pig | Cerebrospinal Fluid | - | - | [6] |

Note: Concentrations can vary significantly based on the analytical method used and the physiological state of the subject. The provided data should be considered as representative values.

Kinetic Parameters of Xanthine Oxidoreductase (XOR)

The Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for XOR provide insights into its substrate affinity and catalytic efficiency. These parameters can differ depending on the enzyme source (species and tissue) and the specific form (XDH or XO).

| Enzyme Source | Substrate | Km (µM) | Vmax | Reference(s) |

| Bovine Milk XO | Hypoxanthine | 3.68 ± 0.18 | 1.836 ± 0.015 µM/s | [6] |

| Bovine Milk XO | Xanthine | 5.95 ± 0.267 | 1.96 ± 0.11 µM/s | [6] |

| Rat Liver XDH (Type-D) | O2 | ~5x higher than Type-O | ~1/4 of Type-O | [9] |

| Rat Liver XO (Type-O) | O2 | - | - | [9] |

| Human Liver XO | NADH | Similar to Rat Liver XO | - | [12] |

Note: Kinetic parameters are highly dependent on assay conditions such as pH, temperature, and substrate concentrations.

Regulation of Xanthine Production

The endogenous production of xanthine is tightly regulated at multiple levels, primarily through the modulation of xanthine oxidoreductase expression and activity.

Transcriptional Regulation of the XOR Gene

The expression of the human XOR gene is generally low in most tissues, with higher expression observed in the liver, intestine, kidney, and lactating mammary gland.[2] The basal activity of the human XOR promoter is considered minimal compared to other mammals due to the presence of repressor elements.[13] The expression of the XOR gene can be induced by various stimuli, including:

-

Hypoxia: Low oxygen tension can lead to an upregulation of XOR transcription.[2][14]

-

Cytokines: Pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) are potent inducers of XOR expression.[15][16]

-

Hormones: Hormones like glucocorticoids (e.g., dexamethasone) and prolactin can induce XOR gene expression, particularly in the mammary gland during lactation.[17][18]

-

Growth Factors: Various growth factors can also stimulate an increase in XOR expression.[2][14]

Post-Translational Modification and Activity Regulation

The activity of XOR is also regulated at the post-translational level, primarily through the interconversion between the XDH and XO forms. This conversion can be triggered by:

-

Oxidative Stress: Increased levels of reactive oxygen species can promote the oxidation of sulfhydryl groups on the XDH enzyme, leading to its conversion to the XO form.

-

Proteolysis: Limited proteolytic cleavage can irreversibly convert XDH to XO.

The following diagram illustrates the key regulatory inputs that influence XOR expression and activity.

Regulation of XOR expression and activity.

Experimental Protocols

This section provides detailed methodologies for the quantification of xanthine and the measurement of xanthine oxidase activity in biological samples.

Quantification of Xanthine by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and sensitive method for the simultaneous determination of multiple purine metabolites, including xanthine and hypoxanthine, in various biological samples.[9][10]

5.1.1. Sample Preparation

-

Tissue Samples:

-

Rapidly dissect and freeze the tissue in liquid nitrogen to halt metabolic activity.

-

Homogenize the frozen tissue in approximately 10 volumes of cold 0.1 M perchloric acid.[12]

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to precipitate proteins.[12]

-

Carefully collect the supernatant.

-

Adjust the pH of the supernatant to 7.0 with a potassium carbonate solution to precipitate potassium perchlorate.[19]

-

Centrifuge again to remove the precipitate and filter the final supernatant through a 0.22 µm filter before HPLC analysis.[12]

-

-

Plasma/Serum Samples:

-

Collect blood in EDTA-coated tubes and immediately centrifuge at 3,000 rpm for 15 minutes at 4°C to separate plasma.[12]

-

Deproteinize the plasma or serum by adding cold perchloric acid to a final concentration of 0.4 M.[12]

-

Incubate on ice for 10 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C.[20]

-

Neutralize and filter the supernatant as described for tissue samples.

-

5.1.2. HPLC Conditions

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a buffer such as potassium phosphate and an organic modifier like methanol is commonly employed.

-

Detection: UV detection at approximately 254 nm is suitable for xanthine and hypoxanthine. For enhanced sensitivity and specificity, electrochemical detection can be used, with an analytical potential of +0.45 V for xanthine.[9][10]

-

Quantification: The concentration of xanthine is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of xanthine.

The following diagram outlines the general workflow for xanthine quantification by HPLC.

Workflow for Xanthine Quantification by HPLC.

Measurement of Xanthine Oxidase (XO) Activity

Several commercial kits are available for the sensitive measurement of XO activity in a variety of biological samples. These assays are typically based on a coupled enzyme reaction that produces a colorimetric or fluorometric signal proportional to the XO activity.

5.2.1. Principle of a Common Fluorometric Assay

-

Xanthine oxidase in the sample catalyzes the oxidation of a substrate (e.g., xanthine or hypoxanthine) to produce hydrogen peroxide (H₂O₂).

-

The generated H₂O₂ reacts with a specific probe in the presence of horseradish peroxidase (HRP) to produce a fluorescent product.

-

The fluorescence intensity is measured at the appropriate excitation and emission wavelengths and is directly proportional to the XO activity in the sample.

5.2.2. General Protocol (using a commercial kit as an example)

-

Sample Preparation:

-

Homogenize tissue or cells in the provided assay buffer.

-

Centrifuge to remove insoluble material.

-

Serum or plasma samples can often be used directly.

-

-

Assay Procedure:

-

Prepare a standard curve using the provided xanthine or H₂O₂ standard.

-

Add samples and standards to a 96-well microplate.

-

Prepare a reaction mix containing the substrate, probe, and HRP.

-

Add the reaction mix to each well to initiate the reaction.

-

Incubate at room temperature for a specified time, protected from light.

-

Measure the fluorescence using a microplate reader at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

-

-

Calculation:

-

Subtract the background fluorescence (from a no-enzyme control) from all readings.

-

Determine the XO activity in the samples by comparing their fluorescence values to the standard curve.

-

Conclusion

The endogenous production of xanthine is a fundamental aspect of purine metabolism in mammals, with the enzyme xanthine oxidoreductase playing a central role. The intricate regulation of XOR at both the transcriptional and post-translational levels highlights its importance in maintaining cellular homeostasis. Dysregulation of this pathway can lead to pathological conditions driven by either the accumulation of uric acid or the excessive production of reactive oxygen species. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the roles of xanthine metabolism in health and disease and to develop novel therapeutic interventions. The continued investigation into the tissue-specific concentrations of purine metabolites and the kinetic properties of the enzymes involved will be crucial for advancing our understanding in this field.

References

- 1. quora.com [quora.com]

- 2. researchgate.net [researchgate.net]

- 3. Xanthine oxidoreductase: One enzyme for multiple physiological tasks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hypoxanthine Secretion from Human Adipose Tissue and its Increase in Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plasma level of hypoxanthine/xanthine as markers of oxidative stress with different stages of obstructive sleep apnea syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hypoxanthine, xanthine, and uric acid concentrations in the cerebrospinal fluid, plasma, and urine of hypoxemic pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessment of xanthine oxidase in human lung and lung transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The proportion of xanthine oxidase activity of total xanthine oxidoreductase activity in situ remains constant in rat liver under various (patho)physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differences in redox and kinetic properties between NAD-dependent and O2-dependent types of rat liver xanthine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of Metabolomic Profiles of Organs in Mice of Different Strains Based on SPME-LC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Xanthine and uric acid levels in rat brain following focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NADH oxidase activity of rat and human liver xanthine oxidoreductase: potential role in superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Substrate Orientation and Catalytic Specificity in the Action of Xanthine Oxidase: THE SEQUENTIAL HYDROXYLATION OF HYPOXANTHINE TO URIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Xanthine oxidoreductase-catalyzed reactive species generation: A process in critical need of reevaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Hypoxanthine is a checkpoint stress metabolite in colonic epithelial energy modulation and barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: High-Performance Liquid Chromatography for Xanthine Quantification

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of xanthine in various biological matrices using High-Performance Liquid Chromatography (HPLC). These guidelines are intended to assist researchers, scientists, and professionals in drug development in establishing robust and reliable methods for xanthine quantification.

Introduction

Xanthine and its derivatives, including hypoxanthine and uric acid, are key intermediates in purine metabolism.[1][2] The accurate quantification of these compounds is crucial in various research areas, including the diagnosis and monitoring of diseases such as xanthinuria and gout, as well as in pharmacodynamic studies of xanthine oxidase inhibitors.[3][4][5] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose, offering high sensitivity, specificity, and reproducibility.[2][3][6] This document outlines established HPLC methods, sample preparation protocols, and method validation procedures for the reliable quantification of xanthine.

HPLC Methodologies for Xanthine Quantification

Reversed-phase HPLC (RP-HPLC) is the most common technique for separating and quantifying xanthines.[7] C18 columns are frequently employed as the stationary phase, providing good retention and separation of these polar compounds.[7] The selection of the mobile phase is critical for achieving optimal separation. Typically, a combination of an aqueous buffer (e.g., phosphate buffer or formic acid solution) and an organic modifier (e.g., acetonitrile or methanol) is used.[8] Detection is commonly performed using a UV detector, with the wavelength set between 254 nm and 275 nm, where xanthines exhibit significant absorbance.[2]

Comparative Data of HPLC Methods

The following table summarizes key parameters from various validated HPLC methods for xanthine quantification, providing a comparative overview to aid in method selection and development.

| Parameter | Method 1 (Human Serum)[3] | Method 2 (Urine)[2] | Method 3 (General Standard) | Method 4 (Human Plasma)[8] |

| Stationary Phase | Not Specified | RP-18e | Purospher® STAR RP-C18 endcapped | Spherisorb 5 C18 |

| Column Dimensions | Not Specified | 125 mm x 3 mm, 5 µm | 100 mm x 3.0 mm, 3 µm | Not Specified |

| Mobile Phase | 100% aqueous phosphate buffer with a step gradient of a higher organic mobile phase | Gradient of 0.05% TFA in water (A) and acetonitrile (B) | Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B) | Isocratic: NaH₂PO₄ (300 mmol/L, pH 3.0)–methanol–acetonitrile–tetrahydrofuran (97.8 + 0.5 + 1.5 + 0.2) |

| Flow Rate | Not Specified | 0.8 mL/min | 0.6 mL/min | Not Specified |

| Detection Wavelength | Not Specified | 275 nm | 270 nm | Amperometric Detection |

| Retention Time (Xanthine) | Not Specified | Not Specified | ~4.5 min | ~4 min |

| Linearity Range | Not Specified | 1 - 50 µg/mL | Not Specified | 0.5 - 5000 µmol/L |

| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified | 2 - 20 pmol per injection |

| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified | Not Specified |

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is crucial for removing interfering substances and enriching the analyte of interest.

Protocol 1: Ultrafiltration for Serum Samples [3]

-

Thaw frozen serum samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Transfer an aliquot of the serum sample to an ultrafiltration device (e.g., with a molecular weight cut-off of 10 kDa).

-

Centrifuge the device according to the manufacturer's instructions.

-

Collect the protein-free ultrafiltrate for direct injection into the HPLC system.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples [2]

-

Thaw frozen urine samples and centrifuge to remove any particulate matter.

-

Acidify 1 mL of the urine sample with 1 mL of phosphate buffer (pH 6.8; 0.067 mol/L).

-

Precipitate proteins by adding 1 mL of acetonitrile and centrifuge for 10 minutes at 2500 rpm.

-

Condition a C18 SPE cartridge with 2 x 2 mL of methanol followed by 1 x 2 mL of water.

-

Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Dry the cartridge thoroughly.

-

Elute the retained analytes with 1 mL of methanol.

-

The eluate is then ready for HPLC analysis.

HPLC Analysis Protocol

This protocol provides a general guideline for the HPLC analysis of xanthine. It should be optimized based on the specific instrument, column, and sample matrix.

-

System Preparation:

-

Ensure the HPLC system is properly equilibrated with the initial mobile phase composition.

-

Set the column temperature, if applicable (e.g., 35 °C).

-

-